

IUPAC name and synonyms for 2-Bromo-1-(4-iodophenyl)ethanone

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Compound of Interest

Compound Name: 2-Bromo-1-(4-iodophenyl)ethanone

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An In-depth Technical Guide to **2-Bromo-1-(4-iodophenyl)ethanone** for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-1-(4-iodophenyl)ethanone**, a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Synonyms

The compound **2-Bromo-1-(4-iodophenyl)ethanone** is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also known by a variety of synonyms in commercial and academic literature.

IUPAC Name: **2-bromo-1-(4-iodophenyl)ethanone**[\[1\]](#)

CAS Number: 31827-94-8[\[1\]](#)

Synonyms:

- 2-Bromo-4'-iodoacetophenone[\[1\]](#)[\[2\]](#)
- 4-Iodophenacyl bromide[\[1\]](#)

- Acetophenone, 2-bromo-4'-iodo-[1]
- p-Iodophenacyl bromide
- 2-Bromo-1-(4-iodophenyl)ethan-1-one[2]
- NSC 83522[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-1-(4-iodophenyl)ethanone** is presented in the table below, compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ BrIO	[1][3]
Molecular Weight	324.94 g/mol	[1][3]
Appearance	Off-white to faint yellow powder or yellow to orange crystal/crystalline powder	[3][4]
Melting Point	70-75 °C	[4]
Boiling Point	~328.7 °C	[3]
Density	~2.08 g/cm ³	[3]
Flash Point	~152.6 °C	[3]
Refractive Index	~1.649	[3]
Solubility	Soluble in organic solvents such as ethanol, ketone, and dichloromethane; almost insoluble in water.	[4]
Purity	≥99.0% (via HPLC)	[3]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C.	

Experimental Protocols

Synthesis of 2-Bromo-1-(4-iodophenyl)ethanone

While a specific detailed protocol for the direct synthesis of **2-Bromo-1-(4-iodophenyl)ethanone** is not readily available in the searched literature, a general and adaptable method for the α -bromination of acetophenones can be employed. The following protocol is based on the synthesis of a similar compound, 2-Bromo-1-(4-hydroxyphenyl)ethanone, and general knowledge of α -bromination reactions.^[5]

Materials:

- 4-Iodoacetophenone
- Bromine (Br_2)
- Chloroform (CHCl_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3) solution
- Magnesium Sulfate (MgSO_4)
- Water (H_2O)

Procedure:

- In a round-bottom flask, dissolve 4-iodoacetophenone in chloroform at approximately 65°C (338 K).
- With continuous stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- After stirring for 10 minutes, slowly add a stoichiometric equivalent of bromine to the reaction mixture.
- Maintain the reaction at this temperature with stirring for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding water.
- Separate the organic layer. Extract the aqueous layer with chloroform.
- Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
- The crude **2-Bromo-1-(4-iodophenyl)ethanone** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Imidazo[1,2-a]pyridine Derivatives

2-Bromo-1-(4-iodophenyl)ethanone is a valuable intermediate in the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities.^{[6][7][8]} The following is a representative protocol for the synthesis of 2-aryl-imidazo[1,2-a]pyridines.

Materials:

- **2-Bromo-1-(4-iodophenyl)ethanone**
- Substituted 2-aminopyridine
- Sodium Bicarbonate (NaHCO_3)
- Ethanol

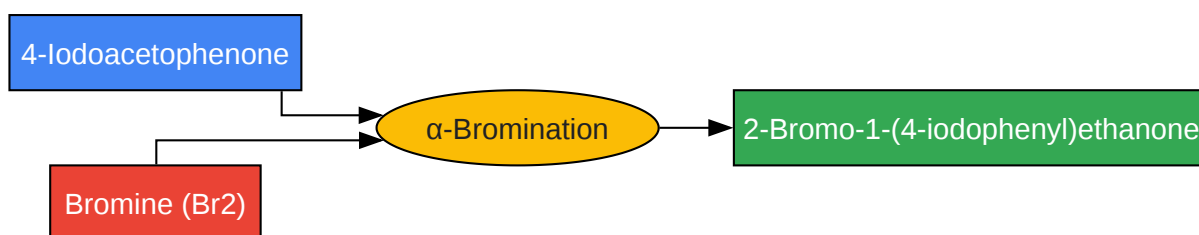
Procedure:

- In a reaction vessel, dissolve the substituted 2-aminopyridine in ethanol.
- Add a stoichiometric equivalent of **2-Bromo-1-(4-iodophenyl)ethanone** to the solution.
- Add a slight excess of sodium bicarbonate as a base.

- Reflux the reaction mixture for several hours, monitoring the progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into cold water to precipitate the product.
- Collect the solid product by filtration, wash with water, and dry.
- The crude product can be purified by recrystallization or column chromatography.

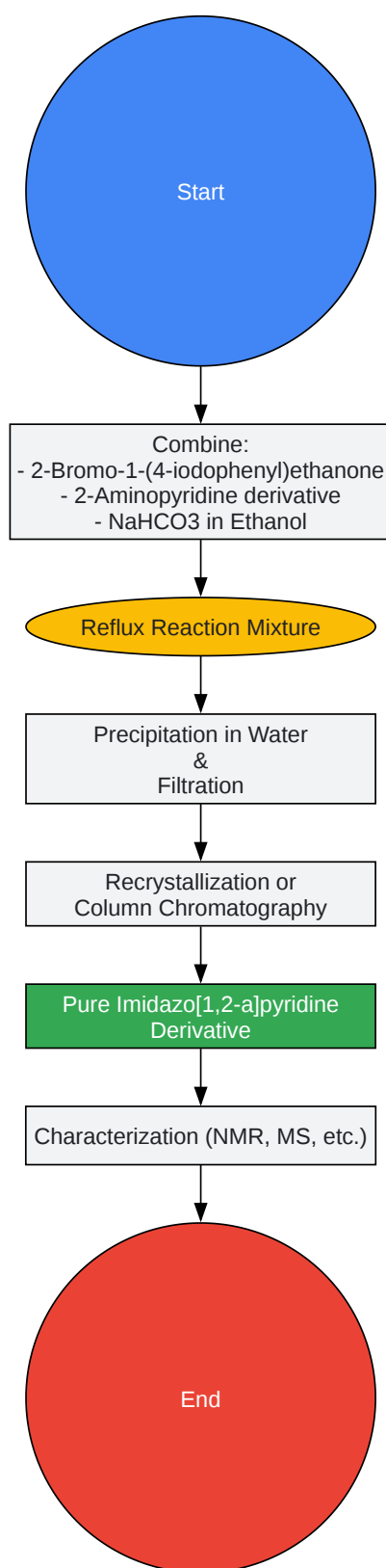
Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the application of **2-Bromo-1-(4-iodophenyl)ethanone**.



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Caption: Synthesis of **2-Bromo-1-(4-iodophenyl)ethanone**.



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Caption: Workflow for Imidazopyridine Synthesis.

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